![molecular formula C22H26N2O5S B2474683 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 922049-05-6](/img/structure/B2474683.png)
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide
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Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H26N2O5S and its molecular weight is 430.52. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy
The compound's derivative, zinc phthalocyanine substituted with benzenesulfonamide groups, shows promise in photodynamic therapy (PDT). This therapy is effective against cancer due to its high singlet oxygen quantum yield and good fluorescence properties, essential for Type II photosensitizers used in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Pharmaceutical and Medicinal Chemistry
Derivatives of this compound, such as benzimidazole-tethered oxazepine hybrids, have shown promise in nonlinear optical (NLO) applications and potential for pharmaceutical use. These hybrids have been synthesized and characterized, indicating their suitability for NLO applications (Almansour et al., 2016).
Synthetic Chemistry
A novel one-pot multicomponent reaction involving this compound leads to the synthesis of tetrahydrobenzo[b][1,4]oxazepine or malonamide derivatives. This method demonstrates its utility in synthetic chemistry for producing diverse derivatives (Shaabani, Mofakham, Maleki, & Hajishaabanha, 2010).
Cancer Research
The compound's derivatives have been synthesized and characterized, displaying potential as carbonic anhydrase inhibitors, which are relevant for therapeutic applications in cancer research (Sapegin et al., 2018).
Biochemical Studies
Studies on new 1,3-oxazepine compounds from new imines indicate potential applications in biochemical fields like antibiotics. This shows the compound's relevance in the synthesis of bioactive molecules (Abood, 2010).
properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-6-11-24-18-9-7-16(13-20(18)29-14-22(3,4)21(24)25)23-30(26,27)17-8-10-19(28-5)15(2)12-17/h6-10,12-13,23H,1,11,14H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKJVWOADDBKPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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